molecular formula C16H16N2O2S2 B12120093 2,2'-Dithiobis(N-phenylacetamide) CAS No. 3095-79-2

2,2'-Dithiobis(N-phenylacetamide)

Cat. No.: B12120093
CAS No.: 3095-79-2
M. Wt: 332.4 g/mol
InChI Key: NDAWAPCWGLWEGN-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two phenylacetamide groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-phenylacetamide) typically involves the reaction of N-phenylacetamide with a disulfide-forming reagent. One common method is the reaction of N-phenylacetamide with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired disulfide compound.

Industrial Production Methods

Industrial production methods for 2,2’-Dithiobis(N-phenylacetamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-phenylacetamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The phenylacetamide groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2,2’-Dithiobis(N-phenylacetamide) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.

    Biology: The compound is used in the study of redox biology and the role of disulfide bonds in protein structure and function.

    Industry: The compound is used in the production of polymers and other materials that require disulfide linkages.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-phenylacetamide) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.

    2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of phenylacetamide groups.

    2,2’-Dithiobis(benzamide): Similar structure but with benzamide groups instead of phenylacetamide groups.

Uniqueness

2,2’-Dithiobis(N-phenylacetamide) is unique due to its specific combination of phenylacetamide groups and a disulfide bond. This structure imparts distinct chemical properties, making it useful in various applications, particularly in the study of disulfide bond formation and cleavage in biological systems.

Properties

CAS No.

3095-79-2

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(2-anilino-2-oxoethyl)disulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H16N2O2S2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

NDAWAPCWGLWEGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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